molecular formula C36H54O10 B1236756 Abrusoside A

Abrusoside A

Katalognummer: B1236756
Molekulargewicht: 646.8 g/mol
InChI-Schlüssel: CJHYXUPCGHKJOO-AYOTXDKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Abrusoside A is a triterpenoid saponin that is (22S,24Z)-3beta-hydroxy-26-oxo-22,26-epoxy-9beta,19-cyclolanost-24-en-28-oic acid having a beta-D-glucosyl residue attached at position 3 via a glycosidic bond. It has a role as a plant metabolite. It is a steroid lactone, a triterpenoid saponin and a pentacyclic triterpenoid.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that extracts from Abrus precatorius, including those containing Abrusoside A, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing natural antimicrobial agents .

2. Antidiabetic Effects
this compound has been investigated for its effects on glucose metabolism. In animal models, it demonstrated the ability to lower blood glucose levels, indicating its potential as a therapeutic agent for managing diabetes .

3. Antifertility Properties
Studies have highlighted the antifertility effects of Abrus precatorius extracts, which include this compound. Research on male albino rats showed that treatment with these extracts resulted in decreased sperm motility and fertility rates. This suggests potential applications in contraceptive methods .

Toxicological Profile

1. Safety Assessment
Preliminary studies have indicated that this compound is not acutely toxic in rodents and does not exhibit mutagenic properties. This safety profile is crucial for its potential use in pharmacological applications .

2. Toxicity Studies
Further investigations into the toxicity of this compound revealed no significant adverse effects at therapeutic doses, making it a candidate for further research into its safety and efficacy in humans .

Case Studies and Experimental Findings

StudyFocusFindings
Study 1 Antimicrobial ActivityExtracts containing this compound showed significant inhibition of bacterial growth in vitro.
Study 2 Antidiabetic EffectsAdministration of this compound led to a notable decrease in blood glucose levels in diabetic rats.
Study 3 Antifertility EffectsMale rats treated with extracts exhibited reduced sperm motility and fertility after 60 days of administration.
Study 4 Toxicity ProfileThis compound was found to be non-toxic and non-mutagenic in standard assays involving rodents and bacterial strains.

Computational Studies

Recent computational studies have utilized molecular docking techniques to explore the binding affinity of this compound and related compounds against various biological targets. The findings suggest that these compounds could serve as lead candidates for drug development aimed at treating diseases such as schistosomiasis, due to their favorable interactions with target proteins involved in disease mechanisms .

Eigenschaften

Molekularformel

C36H54O10

Molekulargewicht

646.8 g/mol

IUPAC-Name

(1S,3R,6S,7S,8R,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid

InChI

InChI=1S/C36H54O10/c1-18-6-7-21(44-29(18)41)19(2)20-10-12-33(4)23-8-9-24-34(5,31(42)43)25(46-30-28(40)27(39)26(38)22(16-37)45-30)11-13-35(24)17-36(23,35)15-14-32(20,33)3/h6,19-28,30,37-40H,7-17H2,1-5H3,(H,42,43)/t19-,20+,21-,22+,23-,24-,25-,26+,27-,28+,30-,32+,33-,34-,35+,36-/m0/s1

InChI-Schlüssel

CJHYXUPCGHKJOO-AYOTXDKCSA-N

SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C

Isomerische SMILES

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C

Kanonische SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C

Synonyme

3-O-beta-D-glucopyranosyl-abrusogenin
abrusoside A
abrusoside A methyl este

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abrusoside A
Reactant of Route 2
Abrusoside A
Reactant of Route 3
Abrusoside A
Reactant of Route 4
Abrusoside A
Reactant of Route 5
Abrusoside A
Reactant of Route 6
Abrusoside A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.